6-(3-Thienyl)hexanoic acid
CAS No.: 1279717-92-8
Cat. No.: VC8459258
Molecular Formula: C10H14O2S
Molecular Weight: 198.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1279717-92-8 |
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Molecular Formula | C10H14O2S |
Molecular Weight | 198.28 g/mol |
IUPAC Name | 6-thiophen-3-ylhexanoic acid |
Standard InChI | InChI=1S/C10H14O2S/c11-10(12)5-3-1-2-4-9-6-7-13-8-9/h6-8H,1-5H2,(H,11,12) |
Standard InChI Key | RRMBURAUBFTQEY-UHFFFAOYSA-N |
SMILES | C1=CSC=C1CCCCCC(=O)O |
Canonical SMILES | C1=CSC=C1CCCCCC(=O)O |
Introduction
Synthesis and Reaction Chemistry
Bromination of 6-(3-Thienyl)hexanoic Acid
The primary synthesis route involves bromination using -bromosuccinimide (NBS) in -dimethylformamide (DMF) at 0°C under light exclusion . The reaction proceeds via radical mechanisms, targeting the α-positions of the thiophene ring:
Procedure:
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Dissolve 1.63 g (8.20 mmol) of 6-(3-thienyl)hexanoic acid in 50 mL DMF.
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Add 2.92 g (16.4 mmol) NBS dropwise at 0°C.
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Stir for 48 hours in the dark.
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Quench with ice, extract with dichloromethane, and purify via silica gel chromatography (n-hexane/ethyl acetate, 1:1).
Characterization:
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(200 MHz, CDCl₃): δ 6.77 (s, 1H, thiophene-H), 2.52 (t, 2H, -CH₂-COOH), 1.33–1.75 (m, 6H, aliphatic chain) .
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Elemental analysis: Calculated C 33.73%, H 3.40%; Found C 33.56%, H 3.40% .
Physicochemical Properties
Physical Properties
Property | Value | Reference |
---|---|---|
Density | 1.15 g/cm³ | |
Boiling Point | 352.2°C at 760 mmHg | |
Refractive Index | 1.542 | |
Flash Point | 166.8°C | |
Vapor Pressure | mmHg at 25°C |
Spectroscopic Data
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IR (KBr): Strong absorption at 1700–1720 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (O-H stretch) .
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MS (EI): Molecular ion peak at 198.28 (M⁺), fragments at 141 (loss of -COOH) .
Applications in Coordination Chemistry
6-(3-Thienyl)hexanoic acid serves as a ligand in tin(IV) complexes, as demonstrated by Dahmani et al. . The carboxylate group coordinates to triphenyltin(IV) centers, forming structures with potential antifungal activity. Key findings include:
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